molecular formula C15H20N2O2 B2385312 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide CAS No. 2361710-85-0

3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide

Cat. No.: B2385312
CAS No.: 2361710-85-0
M. Wt: 260.337
InChI Key: LHJYCLFFECUMDN-UHFFFAOYSA-N
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Description

    Reactants: 3-Methyl-N-(2-methylpropyl)benzamide and prop-2-enoyl chloride

    Conditions: The reaction is performed in an inert solvent like dichloromethane, with a base such as pyridine to neutralize the hydrochloric acid formed.

    Product: 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide typically involves multi-step organic reactions. The starting materials often include 3-methylbenzoic acid, 2-methylpropylamine, and prop-2-enoyl chloride. The reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.

  • Step 1: Formation of 3-Methyl-N-(2-methylpropyl)benzamide

      Reactants: 3-methylbenzoic acid and 2-methylpropylamine

      Conditions: The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

      Product: 3-Methyl-N-(2-methylpropyl)benzamide

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Sodium hydroxide in aqueous medium

Major Products Formed

    Oxidation: Carboxylic acids or ketones

    Reduction: Amines or alcohols

    Substitution: Halides or hydroxyl derivatives

Scientific Research Applications

3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-N-(2-methylpropyl)benzamide
  • 4-(Prop-2-enoylamino)benzamide
  • N-(2-methylpropyl)-4-aminobenzamide

Uniqueness

3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups allows it to participate in a wide range of reactions and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

3-methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-5-14(18)17-13-7-6-12(8-11(13)4)15(19)16-9-10(2)3/h5-8,10H,1,9H2,2-4H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJYCLFFECUMDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC(C)C)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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